
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Methoxylation: The carbazole core is then methoxylated using methanol and a suitable base to introduce the methoxy group at the 6-position.
Indole Formation: The indole moiety is synthesized separately through a Fischer indole synthesis involving phenylhydrazine and acetone.
Coupling Reaction: The final step involves coupling the methoxylated carbazole and the indole moiety using a butanoyl chloride derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: Research focuses on its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Biochemistry: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It modulates signaling pathways involved in cell growth, apoptosis, and neuroprotection. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-indol-3-yl)butanamide: Lacks the methyl group on the indole moiety.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific structural features, such as the presence of both methoxylated carbazole and methylated indole moieties. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound belonging to the class of carbazole and indole derivatives. This compound has garnered attention for its potential biological activities, particularly as a CRTH2 receptor antagonist, which plays a crucial role in mediating inflammatory responses. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its interaction with the CRTH2 receptor. By antagonizing this receptor, the compound can modulate inflammatory pathways that are implicated in various conditions such as asthma and allergic diseases.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties through the inhibition of the CRTH2 receptor. This receptor is known to mediate the effects of prostaglandin D2 (PGD2), which is involved in allergic responses and asthma. By blocking this receptor, the compound may reduce inflammation and alleviate symptoms associated with these conditions .
2. Antitumor Activity
Several studies have explored the antitumor potential of carbazole derivatives. For instance, derivatives similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression in cancer cells. In vitro studies demonstrated that certain carbazole derivatives exhibited antiproliferative effects against human carcinoma cell lines .
3. Neuroprotective Properties
Carbazole derivatives have also been investigated for their neuroprotective effects. The modulation of signaling pathways associated with neurodegenerative diseases has been reported in various studies. The ability of these compounds to influence neuronal survival and reduce oxidative stress positions them as potential candidates for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Properties
Molecular Formula |
C26H29N3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C26H29N3O2/c1-29-16-17(19-8-3-4-11-24(19)29)7-5-12-25(30)27-23-10-6-9-20-21-15-18(31-2)13-14-22(21)28-26(20)23/h3-4,8,11,13-16,23,28H,5-7,9-10,12H2,1-2H3,(H,27,30) |
InChI Key |
RVGZMRURCAZOKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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